

# Validating the Molecular Structure of 4-Bromo-3-nitroanisole: A Spectroscopic Comparison

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-3-nitroanisole

Cat. No.: B1265812

[Get Quote](#)

A definitive guide for researchers confirming the identity of **4-Bromo-3-nitroanisole** through comparative analysis of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared, and Mass Spectrometry data against its structural isomers.

The precise structural elucidation of chemical compounds is a cornerstone of safe and effective research and drug development. For substituted aromatic compounds like **4-Bromo-3-nitroanisole**, several isomers are possible, each with unique chemical and physical properties. This guide provides a comprehensive validation of the **4-Bromo-3-nitroanisole** structure by objectively comparing its experimental spectroscopic data with that of two common isomers: 4-Bromo-2-nitroanisole and 2-Bromo-4-nitroanisole.

## Spectroscopic Data Comparison

The following tables summarize the key quantitative data from four primary analytical techniques, offering a clear comparison between the target compound and its alternatives.

### Table 1: $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Data

$^1\text{H}$  NMR spectroscopy is highly sensitive to the electronic environment of protons, making it a powerful tool for differentiating isomers. The substitution pattern on the aromatic ring directly influences the chemical shifts ( $\delta$ ) and coupling constants (J) of the aromatic protons.

Compound Name	Aromatic Proton 1 ( $\delta$ , ppm, multiplicity, J, Hz)	Aromatic Proton 2 ( $\delta$ , ppm, multiplicity, J, Hz)	Aromatic Proton 3 ( $\delta$ , ppm, multiplicity, J, Hz)	Methoxy Protons ( $\delta$ , ppm, multiplicity)
4-Bromo-3-nitroanisole	7.64 (d, J=2.5)	7.15 (dd, J=8.8, 2.5)	7.05 (d, J=8.8)	3.92 (s)
4-Bromo-2-nitroanisole	8.08 (d, J=2.6)	7.31 (dd, J=8.9, 2.6)	7.00 (d, J=8.9)	3.96 (s)
2-Bromo-4-nitroanisole	8.41 (d, J=2.7)	8.19 (dd, J=9.1, 2.7)	7.14 (d, J=9.1)	4.02 (s)

Data sourced from spectral databases and literature. Specific values may vary slightly based on solvent and instrument.

Analysis: The  $^1\text{H}$  NMR spectrum of **4-Bromo-3-nitroanisole** is distinguished by its unique set of three aromatic signals. The proton positioned between the bromo and nitro groups is expected to be the most downfield of the three, but the key differentiating features are the specific chemical shifts and coupling patterns (an AMX system) which are distinct from the patterns observed for the 2-nitro and 4-nitro isomers.

## Table 2: $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Data

$^{13}\text{C}$  NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are indicative of the substituent effects.

Compound Name	Aromatic C1 ( $\delta$ , ppm)	Aromatic C2 ( $\delta$ , ppm)	Aromatic C3 ( $\delta$ , ppm)	Aromatic C4 ( $\delta$ , ppm)	Aromatic C5 ( $\delta$ , ppm)	Aromatic C6 ( $\delta$ , ppm)	Methoxy C ( $\delta$ , ppm)
4-Bromo-3-nitroanisole	155.9	112.5	134.1	115.3	129.2	125.8	56.8
4-Bromo-2-nitroanisole	152.8	140.5	128.0	118.9	125.1	111.9	57.1
2-Bromo-4-nitroanisole	155.0	112.1	129.0	141.8	126.1	125.5	57.2

Data sourced from spectral databases and literature.

Analysis: The carbon attached to the methoxy group (C1) and the carbon bearing the bromine atom (C4) in **4-Bromo-3-nitroanisole** exhibit characteristic chemical shifts that differ significantly from the corresponding carbons in the isomeric structures, providing a clear point of differentiation.

## Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Compound Name	C-O Stretch (cm <sup>-1</sup> )	Asymmetric NO <sub>2</sub> Stretch (cm <sup>-1</sup> )	Symmetric NO <sub>2</sub> Stretch (cm <sup>-1</sup> )	C-Br Stretch (cm <sup>-1</sup> )
4-Bromo-3-nitroanisole	~1260	~1530	~1350	~680
4-Bromo-2-nitroanisole	~1270	~1525	~1345	~670
2-Bromo-4-nitroanisole	~1255	~1520	~1340	~690

Data represents typical absorption ranges.[\[1\]](#)[\[2\]](#)

Analysis: While all three isomers show characteristic absorptions for the nitro (NO<sub>2</sub>), ether (C-O), and carbon-bromine (C-Br) groups, the precise position of these bands, particularly the C-O and aromatic region fingerprint, can help in distinguishing the target compound. The asymmetric and symmetric stretches of the nitro group are prominent around 1530 cm<sup>-1</sup> and 1350 cm<sup>-1</sup>, respectively.

## Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

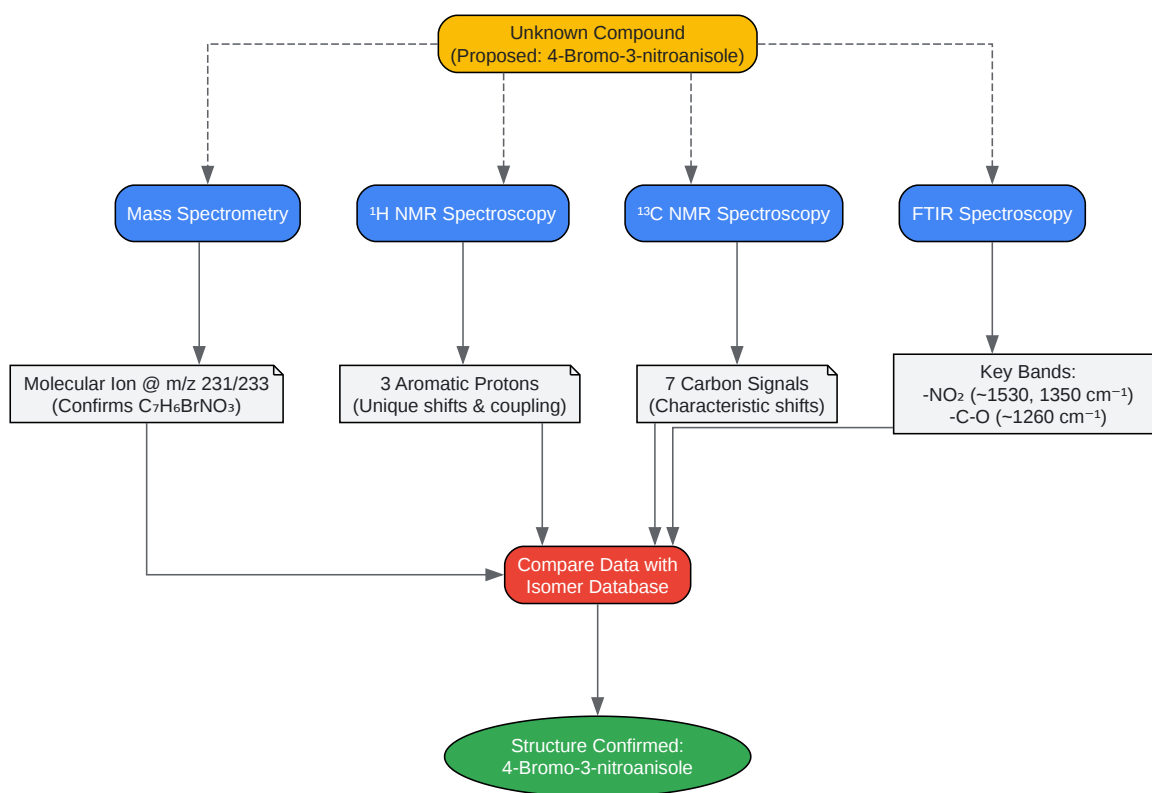
Compound Name	Molecular Formula	Molecular Weight	Key m/z Fragments
4-Bromo-3-nitroanisole	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	232.03	233, 231 (M <sup>+</sup> , M+2), 185, 187, 172, 156
4-Bromo-2-nitroanisole	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	232.03	233, 231 (M <sup>+</sup> , M+2), 185, 187, 172, 156
2-Bromo-4-nitroanisole	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	232.03	233, 231 (M <sup>+</sup> , M+2), 185, 187, 172, 156

Data sourced from NIST and PubChem databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Analysis: All three isomers have the same molecular formula and thus the same molecular weight. The mass spectrum for each will show a characteristic isotopic pattern for the molecular ion ( $M^+$ ) due to the presence of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in ~1:1 ratio), resulting in two peaks of nearly equal intensity at  $m/z$  231 and 233.<sup>[1][3]</sup> While the primary molecular ion peaks are identical, subtle differences in the relative abundances of fragment ions, resulting from the different substitution patterns, may be observed upon detailed analysis. The presence of the  $M^+$  and  $M+2$  peaks strongly supports the inclusion of a single bromine atom in the structure.

## Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow used to confirm the structure of **4-Bromo-3-nitroanisole** by integrating data from multiple spectroscopic techniques.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Bromo-3-nitroanisole | C<sub>7</sub>H<sub>6</sub>BrNO<sub>3</sub> | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-nitroanisole | C<sub>7</sub>H<sub>6</sub>BrNO<sub>3</sub> | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-nitroanisole [webbook.nist.gov]
- To cite this document: BenchChem. [Validating the Molecular Structure of 4-Bromo-3-nitroanisole: A Spectroscopic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265812#validation-of-4-bromo-3-nitroanisole-structure-using-spectroscopic-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)